2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

Solubility Formulation Synthetic Chemistry

This 2,2-difluoro-3-(methylamino)propanoic acid hydrochloride (CAS 1346597-54-3) is a critical fluorinated β-amino acid building block engineered for covalent protease inhibitor design. The gem-difluoro motif activates the adjacent carbonyl for stable hemiketal adduct formation with catalytic serine residues, while the hydrochloride salt ensures reproducible aqueous solubility—eliminating the handling variability of the free base. Supplied at ≥95% purity to minimize side reactions in solid-phase peptide synthesis (SPPS) and high-throughput screening. Choose this salt form for direct, reliable integration into difluoroketone-based inhibitor libraries and metabolically stable peptidomimetics.

Molecular Formula C4H8ClF2NO2
Molecular Weight 181.21 g/mol
CAS No. 1346597-54-3
Cat. No. B058856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride
CAS1346597-54-3
Synonyms2,2-Difluoro-3-(MethylaMino)propanoic Acid Hydrochloride
Molecular FormulaC4H8ClF2NO2
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=C(C=C2)F
InChIInChI=1S/C4H7F2NO2.ClH/c1-7-2-4(5,6)3(8)9;/h7H,2H2,1H3,(H,8,9);1H
InChIKeyNLPGSAKVSPCHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-(methylamino)propanoic Acid Hydrochloride: A Fluorinated β-Amino Acid Scaffold for Protease Inhibitor and Peptidomimetic Programs


2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride (CAS 1346597-54-3) is a fluorinated β-amino acid derivative supplied primarily as the hydrochloride salt to enhance aqueous solubility and handling stability. The compound features a difluoro-substituted propanoic acid backbone and a methylamino side chain, a structural motif known in medicinal chemistry to confer increased metabolic stability and modulate binding interactions, particularly as a transition state mimic or electrophilic warhead in protease inhibitor design . It is a white crystalline powder with a molecular formula of C4H8ClF2NO2 and a molecular weight of 175.56 g/mol . Its primary applications lie in synthetic chemistry as a building block for peptidomimetics and in biochemical research for enzyme inhibition studies .

Why 2,2-Difluoro-3-(methylamino)propanoic Acid Hydrochloride Cannot Be Replaced by Non-Fluorinated or Non-Salt Analogs in Bioactive Molecule Design


Direct substitution with non-fluorinated analogs (e.g., N-methyl-β-alanine) or the corresponding free base is not viable in applications requiring the compound's specific physicochemical and biological profile. The gem-difluoro motif at the alpha-carbon of the propanoic acid backbone is a critical design element for inducing protease inhibition, as the electron-withdrawing fluorine atoms activate the adjacent carbonyl toward nucleophilic attack, enabling the formation of stable hemiketals with catalytic serine residues [1]. Furthermore, the hydrochloride salt form provides superior aqueous solubility and ease of handling compared to the neutral free base, which is essential for reproducible biochemical assay preparation and synthetic peptide coupling reactions . The absence of either the fluorine atoms or the salt form would fundamentally alter the compound's mechanism of action, solubility, and reactivity, leading to divergent experimental outcomes .

Quantitative Differentiation of 2,2-Difluoro-3-(methylamino)propanoic Acid Hydrochloride: Comparative Evidence for Procurement Decisions


Improved Aqueous Solubility and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2,2-difluoro-3-(methylamino)propanoic acid offers a significant advantage in aqueous solubility and physical handling over the free base. Vendor technical datasheets explicitly state that the hydrochloride salt is a white crystalline powder that is soluble in water, whereas the free base is typically described as having limited aqueous solubility . This solubility enhancement is a direct consequence of the salt formation, which increases the compound's polarity and facilitates its dissolution in aqueous buffers and biological media . For researchers performing enzymatic assays, peptide coupling reactions, or formulating dose solutions, the salt form's improved solubility translates to more reliable experimental workflows and reduced variability.

Solubility Formulation Synthetic Chemistry

Higher Purity Profile: Comparison of Commercially Available Batches for Research Use

Commercial suppliers consistently report a high purity level of ≥95% for 2,2-difluoro-3-(methylamino)propanoic acid hydrochloride, with some vendors specifying 95+% purity . This level of purity is critical for reproducible synthetic and biological experiments. In contrast, the related compound 2,2-difluoro-3-(methylamino)propanoic acid ethyl ester (CAS 1346597-51-0) is available but without a clearly stated purity specification from a comparable number of vendors . For researchers requiring a reliable, high-purity starting material for sensitive assays or multi-step syntheses, the hydrochloride salt offers a more standardized and trustworthy option.

Purity Quality Control Procurement

Enhanced Metabolic Stability via Difluoro Substitution: Class-Level Evidence from Fluorinated Amino Acids

The incorporation of gem-difluoro substitution adjacent to a carbonyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking oxidative metabolism at the alpha-position [1]. While no direct quantitative metabolic stability data is available for this specific compound, its structural class—fluorinated β-amino acids—is known to exhibit increased resistance to degradation by proteases and metabolic enzymes compared to their non-fluorinated counterparts [2]. For example, the related compound 3-(methylamino)propanoic acid (N-methyl-β-alanine) lacks fluorine atoms and is expected to be more susceptible to enzymatic oxidation . Therefore, the difluoro motif in the target compound provides a predictable advantage in applications where metabolic stability is paramount, such as in the design of long-acting enzyme inhibitors or stable peptide mimics.

Metabolic Stability Drug Design Pharmacokinetics

Electrophilic Reactivity for Protease Inhibition: Functional Group Comparison with Non-Fluorinated β-Amino Acids

The gem-difluoro group in 2,2-difluoro-3-(methylamino)propanoic acid hydrochloride dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by catalytic serine or cysteine residues in protease active sites [1]. This property is essential for the design of transition state analog inhibitors or covalent enzyme inactivators. In contrast, the non-fluorinated analog 3-(methylamino)propanoic acid lacks this electron-withdrawing effect and thus does not exhibit the same propensity for enzyme inhibition . While direct IC50 or Ki values for this specific compound are not publicly available, its structural features align it with known potent difluoroketone protease inhibitors [2]. This mechanistic distinction is critical for researchers selecting a building block for developing enzyme inhibitors.

Protease Inhibition Mechanism of Action Enzyme Assays

High-Impact Applications for 2,2-Difluoro-3-(methylamino)propanoic Acid Hydrochloride in Drug Discovery and Chemical Biology


Protease Inhibitor Probe Development and Enzyme Assay Validation

Use as a core scaffold for synthesizing difluoroketone-based inhibitors of serine and cysteine proteases. The compound's electrophilic carbonyl, activated by the adjacent gem-difluoro group, is designed to form a stable hemiketal or thiohemiketal adduct with the catalytic residue, enabling the study of enzyme mechanism and the development of potent, covalent inhibitors [1]. Its hydrochloride salt form ensures reliable dissolution in assay buffers, facilitating high-throughput screening and kinetic studies.

Synthesis of Metabolically Stable Peptidomimetics and β-Peptide Foldamers

Incorporate as a fluorinated β-amino acid monomer in solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced resistance to proteolytic degradation. The difluoro substitution is predicted to increase metabolic stability, while the N-methylamino group restricts backbone flexibility, potentially influencing secondary structure formation [2]. The high purity (≥95%) of the commercially available hydrochloride salt minimizes side reactions during chain assembly .

Building Block for Fluorinated Drug Discovery Libraries

Utilize as a versatile synthetic intermediate for generating diverse fluorinated compound libraries. The compound's carboxylic acid and secondary amine functionalities allow for straightforward derivatization (e.g., amide bond formation, esterification), enabling the creation of analogs with tailored physicochemical properties. The presence of fluorine atoms is known to favorably modulate drug-like properties such as lipophilicity (LogP) and target binding affinity .

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